![molecular formula C11H18FNO3 B13500050 tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]carbamate is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclic structure, which includes a fluoromethyl group and an oxabicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a fluoromethyl-substituted oxabicyclohexane derivative with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its fluoromethyl group can serve as a reporter in various biochemical assays .
Medicine
In medicine, tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[21Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxabicyclohexane ring provides structural rigidity, which can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: This compound shares a similar bicyclic structure but lacks the fluoromethyl group.
Tert-butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate: This compound has a different bicyclic framework and a formyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H18FNO3 |
|---|---|
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
InChI |
InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10/h4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
PMFPUEOAMYCNFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
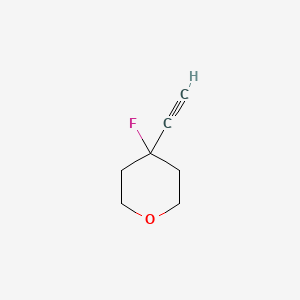
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
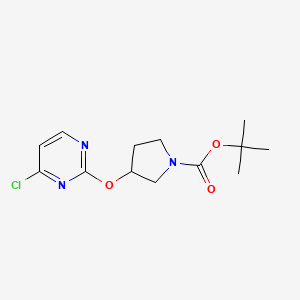
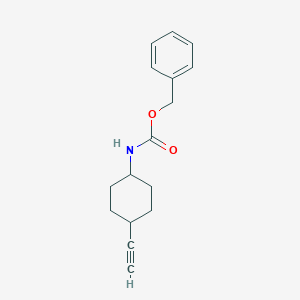
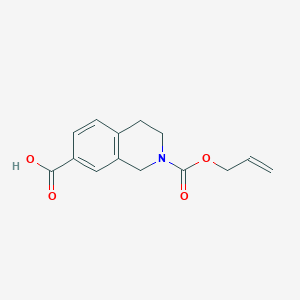
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
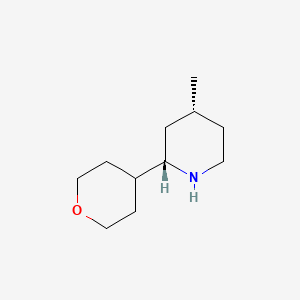

![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
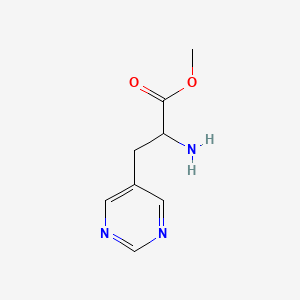
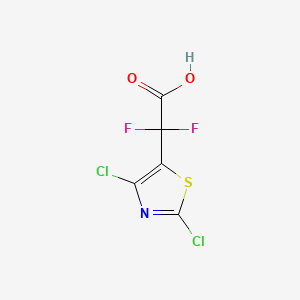
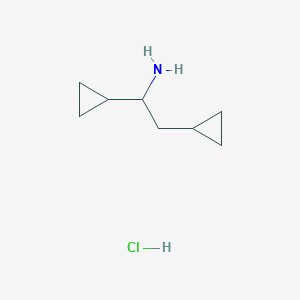
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
